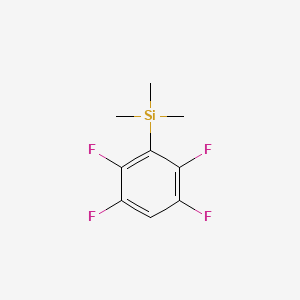

Trimethyl-(2,3,5,6-tetrafluorophenyl)silane

Description

The exact mass of the compound Trimethyl-(2,3,5,6-tetrafluorophenyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethyl-(2,3,5,6-tetrafluorophenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl-(2,3,5,6-tetrafluorophenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F4Si/c1-14(2,3)9-7(12)5(10)4-6(11)8(9)13/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICBYDJBYFFMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC(=C1F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305023 | |

| Record name | trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20083-07-2 | |

| Record name | NSC168766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethyl-(2,3,5,6-tetrafluorophenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-trimethylsilyl-2,3,5,6-tetrafluorobenzene structure and molecular weight

Technical Monograph: 1-Trimethylsilyl-2,3,5,6-Tetrafluorobenzene

Executive Summary & Chemical Identity

1-Trimethylsilyl-2,3,5,6-tetrafluorobenzene (also known as (2,3,5,6-tetrafluorophenyl)trimethylsilane) is a specialized organofluorine building block used primarily in the synthesis of polyfluorinated materials, pharmaceutical bioisosteres, and as a precursor for tetrafluorobenzyne intermediates.

Unlike its perfluorinated counterpart (pentafluorophenyltrimethylsilane) or the disubstituted analog (1,4-bis(trimethylsilyl)tetrafluorobenzene), this molecule retains a single acidic proton at the para-position relative to the silyl group. This structural feature allows for regioselective functionalization, making it a versatile scaffold for "click" chemistry and crystal engineering.

Physicochemical Characterization

| Property | Value | Notes |

| IUPAC Name | Trimethyl(2,3,5,6-tetrafluorophenyl)silane | |

| Molecular Formula | ||

| Molecular Weight | 222.28 g/mol | |

| Exact Mass | 222.0489 Da | Monoisotopic |

| Physical State | Colorless Liquid / Low-melting Solid | Depends on purity/temp |

| Boiling Point | ~180–185 °C (est.)[1][2][3][4] | At 760 mmHg |

| Solubility | THF, Et₂O, Hexanes, CH₂Cl₂ | Hydrolytically unstable |

Structural Analysis & Spectroscopy

The molecule exhibits

Figure 1: Structural connectivity highlighting the reactive C4-H site and the shielding TMS group.

NMR Signature (Diagnostic)

-

F NMR: Exhibits an AA'BB' coupling pattern (or similar higher-order multiplet) due to the magnetic non-equivalence induced by the TMS group versus the proton.

- ~ -138 to -140 ppm (m, 2F, F-2,6)

- ~ -142 to -145 ppm (m, 2F, F-3,5)

-

H NMR:

-

~ 0.35 ppm (s, 9H, Si-CH

- ~ 6.9–7.1 ppm (tt, 1H, Ar-H ). Note: The aromatic proton appears as a triplet of triplets due to coupling with two sets of equivalent fluorines.

-

~ 0.35 ppm (s, 9H, Si-CH

Synthesis: Selective Monolithiation Protocol

The synthesis requires precise control to avoid the formation of the 1,4-bis(trimethylsilyl) byproduct. The "Halex" reaction is not suitable here; instead, a cryogenic deprotonation pathway is utilized.

Mechanism

The reaction exploits the high acidity of the protons in 1,2,4,5-tetrafluorobenzene (

Figure 2: Synthetic workflow for the selective monolithiation and silylation.

Detailed Protocol

-

Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add 1,2,4,5-tetrafluorobenzene (1.0 eq, 20 mmol) and anhydrous THF (50 mL).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

-

Lithiation: Add

-Butyllithium (1.0 eq, 2.5 M in hexanes) dropwise over 20 minutes.-

Critical Control Point: Do not exceed 1.05 equivalents of

-BuLi. Excess base will lead to dilithiation and the formation of the bis-TMS byproduct. -

Stir at -78 °C for 1 hour. The solution typically turns a pale yellow.

-

-

Quench: Add Chlorotrimethylsilane (TMSCl) (1.1 eq) dropwise.

-

Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated NH

Cl (aq). Extract with diethyl ether ( -

Purification: Remove solvent in vacuo. Purify via vacuum distillation (or sublimation if solid) to separate from any trace bis-TMS byproduct.

Applications in Drug Discovery & Materials

Aryne Precursor (Tetrafluorobenzyne)

While 2-trimethylsilylphenyl triflates are the gold standard for benzyne generation, 1-TMS-2,3,5,6-tetrafluorobenzene serves as a "masked" precursor.

-

Activation: The remaining proton at C4 can be removed by a second equivalent of base (e.g., LDA), followed by elimination of a fluoride ion (if induced) or further functionalization to create a 1-TMS-4-leaving-group species.

Bioisosteric Design

The 2,3,5,6-tetrafluorophenyl motif is a bioisostere for phenyl rings in drug design, offering:

-

Metabolic Stability: The C-F bond is resistant to CYP450 oxidation.

-

Quadrupole Moment: The inverted quadrupole moment of the perfluoro-ring allows for unique

-

Crystal Engineering

The molecule is used to study "halogen bonding" and weak intermolecular forces. The TMS group provides steric bulk, forcing the molecules into specific herringbone packing motifs in the solid state, which is critical for designing organic semiconductors.

References

-

Tamborski, C., & Soloski, E. J. (1969).[5] Lithiation of 1,2,4,5-Tetrafluorobenzene and Related Reactions. Journal of Organic Chemistry.

-

Frohn, H. J., et al. (1998).[5] Polyfluorophenylsilanes: Synthesis and Characterization. Journal of Fluorine Chemistry.

-

PubChem Compound Summary . (2024). 1,2,4,5-Tetrafluorobenzene (Precursor Data). National Library of Medicine.

-

NIST Chemistry WebBook . 1-Chloro-2,3,5,6-tetrafluorobenzene (Structural Analog Data).

Sources

Technical Guide: Tetrafluorobenzyne Precursor Reagents for Organic Synthesis

The following technical guide is structured to serve as a definitive reference for the generation and utilization of tetrafluorobenzyne in advanced organic synthesis.

Executive Summary

Tetrafluorobenzyne (1 ) is a highly electrophilic aryne intermediate that serves as a critical module for introducing the tetrafluorophenylene moiety into polycyclic aromatic hydrocarbons (PAHs), heterocycles, and pharmaceutical candidates. Unlike its non-fluorinated parent, tetrafluorobenzyne exhibits a significantly lowered LUMO energy, enhancing its reactivity as a dienophile in Diels-Alder cycloadditions and increasing its susceptibility to nucleophilic attack. This guide analyzes the two primary precursor classes—2-(trimethylsilyl)phenyl triflates and anthranilic acids —providing validated protocols, safety architectures, and mechanistic insights for their application in high-value synthesis.

Part 1: The Chemical Imperative

Electronic Modulation and Reactivity

The introduction of four fluorine atoms onto the benzyne ring induces a profound "perfluoro effect." The high electronegativity of fluorine pulls electron density from the aromatic core, resulting in:

-

lowered LUMO Energy: This makes tetrafluorobenzyne a more potent dienophile than benzyne, allowing cycloadditions with electron-deficient dienes that typically fail with non-fluorinated arynes.

-

Electrostatic Inversion: The quadrupole moment is reversed compared to benzene, facilitating unique

-stacking interactions (arene-perfluoroarene interactions) critical for crystal engineering in organic semiconductors (e.g., fluorinated pentacenes).

Precursor Landscape Analysis

Selecting the correct precursor is dictated by the tolerance of the substrate to the generation conditions.

| Feature | Kobayashi Precursor (Silyl Triflate) | Gassman/Gronowitz Precursor (Anthranilic Acid) |

| Structure | 2-TMS-3,4,5,6-tetrafluorophenyl triflate | 2-amino-3,4,5,6-tetrafluorobenzoic acid |

| Activation | Fluoride source (CsF, TBAF, KF) | Diazotization (RONO) + Thermal decomp |

| Conditions | Mild, Neutral, Room Temp | Acidic/Oxidative, Elevated Temp |

| Atom Economy | Moderate (Loss of TMS-F, TfO⁻) | High (Loss of N₂, CO₂) |

| Safety | High (Stable oil/solid) | Low (Explosion risk of dry intermediate) |

| Primary Use | Complex total synthesis, sensitive substrates | Large-scale materials synthesis |

Part 2: Mechanism & Activation Pathways

The generation of tetrafluorobenzyne relies on the creation of an unstable ortho-anionic leaving group system. The following diagram illustrates the divergent activation pathways for the two primary precursors.

Caption: Activation pathways for tetrafluorobenzyne generation. The Kobayashi route (top) offers milder conditions suitable for complex substrates, while the Anthranilic route (bottom) is atom-economical but requires thermal handling.

Part 3: Critical Experimental Protocols

Protocol A: Synthesis of the Tetrafluoro-Kobayashi Precursor

Target:2-(trimethylsilyl)-3,4,5,6-tetrafluorophenyl trifluoromethanesulfonate Context: Unlike the commercial availability of the non-fluorinated variant, the tetrafluoro analog is often synthesized in-house to ensure purity.

Reagents:

-

2-Bromo-3,4,5,6-tetrafluorophenol (1.0 equiv)[1]

-

Hexamethyldisilazane (HMDS) (1.2 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

-

Triflic anhydride (Tf₂O) (1.1 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

O-Silylation: To a solution of 2-bromo-3,4,5,6-tetrafluorophenol in THF at 0°C, add HMDS dropwise. Stir at room temperature for 2 hours to form the silyl ether. Remove volatiles in vacuo to obtain the crude silyl ether.

-

Retro-Brook Rearrangement: Redissolve the crude silyl ether in anhydrous THF and cool to -78°C.

-

Lithiation: Slowly add n-BuLi. The lithium-halogen exchange triggers a Retro-Brook rearrangement, migrating the silyl group from Oxygen to the ortho-Carbon (C2), generating the phenoxide anion.

-

Trapping: After 30 minutes at -78°C, add Triflic anhydride (Tf₂O) to quench the phenoxide.

-

Workup: Warm to room temperature, quench with saturated NaHCO₃, extract with Et₂O, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Generation and Trapping (The "Standard" CsF Method)

Application: Diels-Alder cycloaddition with Furan.[2][3][4]

Reagents:

-

Tetrafluoro-Kobayashi Precursor (1.0 equiv)

-

Furan (5.0 equiv) - Note: Excess used to prevent trimerization.

-

Cesium Fluoride (CsF) (2.0 equiv)

-

18-Crown-6 (2.2 equiv) - Crucial for solubilizing CsF in organic media.

-

Solvent: Acetonitrile (MeCN) - Must be anhydrous.

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under Argon.

-

Dissolution: Add the Precursor and Furan to the flask. Dissolve in MeCN (0.1 M concentration relative to precursor).

-

Activation: Add CsF and 18-Crown-6.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC for the disappearance of the precursor.

-

Isolation: Filter through a silica plug to remove inorganic salts. Concentrate and purify via chromatography.

-

Expected Yield: 85–95% (Product: 1,4-epoxy-5,6,7,8-tetrafluoro-1,4-dihydronaphthalene).

-

Part 4: Safety & Hazards[5]

The Anthranilic Acid Hazard

While 2-amino-3,4,5,6-tetrafluorobenzoic acid is a valid precursor, its activation involves the formation of tetrafluorobenzenediazonium-2-carboxylate .

-

DANGER: This zwitterionic intermediate is shock-sensitive and can detonate if isolated or allowed to dry.

-

Mitigation: Always generate in situ using isoamyl nitrite in refluxing solvents (e.g., 1,2-dichloroethane). Never filter the reaction mixture while the diazonium species is present.

Handling Silyl Triflates

-

Moisture Sensitivity: The Kobayashi precursor will hydrolyze slowly in moist air to release triflic acid (corrosive). Store under inert atmosphere at 4°C.

-

Skin Contact: Both the precursor and the generated phenols are severe skin irritants and potential sensitizers.

Part 5: Applications in Advanced Materials

The most prominent recent application of tetrafluorobenzyne is in the synthesis of unilaterally fluorinated acenes for organic field-effect transistors (OFETs).

-

Logic: Perfluorination of acenes (like pentacene) increases stability against oxidation and promotes n-type semiconducting behavior.

-

Workflow: Tetrafluorobenzyne is trapped with a furan-functionalized acene precursor. The resulting oxygen-bridged adduct is deoxygenated (using low-valent titanium or acid-catalyzed aromatization) to yield the fully aromatic, fluorinated acene.

Data: Reaction Efficiency Comparison

| Substrate (Diene) | Product Type | Yield (CsF Method) | Notes |

|---|---|---|---|

| Furan | Epoxy-naphthalene | 92% | Exo/Endo mixture |

| Anthracene | Triptycene Analog | 78% | Requires reflux (Toluene/KF) |

| N-Boc-Pyrrole | Aza-naphthalene | 65% | Lower yield due to sterics |

References

-

Kobayashi, Y., et al. (1983). A Mild Method for the Generation of Benzyne. Chemical and Pharmaceutical Bulletin.

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne. Chemistry Letters.

-

Garg, N. K., et al. (2016). Benzyne Chemistry in Synthesis. Chemical Reviews.

-

Hofmann, P. E., et al. (2020).[5] Unilaterally Fluorinated Acenes: Synthesis and Solid-State Properties. Angewandte Chemie International Edition.

-

Fisher Scientific. (2025). Safety Data Sheet: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate.

Sources

- 1. CN103665017A - Preparation method of Trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]

- 2. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Fluorinated Aryne Precursors: A Strategic Guide for Materials Synthesis

Executive Summary

In the domain of organic materials science, the precise installation of fluorine atoms into polycyclic aromatic hydrocarbons (PAHs) is a transformative strategy. It modulates frontier molecular orbital (FMO) energy levels, enhances oxidative stability, and induces favorable solid-state packing through C–F···H and C–F···π interactions.[1][2][3]

This guide focuses on the Kobayashi aryne precursors (o-silylaryl triflates) , the gold standard for generating reactive fluorinated aryne intermediates under mild conditions.[4] Unlike diazonium carboxylates (explosive risk) or haloarenes (requiring harsh bases), silyl triflates allow for the "bottom-up" synthesis of fluorinated nanographenes and conjugated polymers compatible with sensitive functional groups.

The Fluorine Effect in Materials Science

Before detailing the chemistry, it is critical to understand why we prioritize fluorinated arynes in material design.

| Property | Effect of Fluorination | Material Benefit |

| Electronic Structure | Lowers HOMO/LUMO levels. | Increases air stability in n-type organic semiconductors (OFETs). |

| Solid-State Packing | Induces "Herringbone" or "Brickwork" motifs via C–F···H interactions. | Enhances charge carrier mobility ( |

| Solubility | Disrupts strong | Improves processability of large nanographenes in solution. |

| Surface Energy | Increases hydrophobicity. | Self-cleaning surfaces and interface engineering in OLEDs. |

Precursor Chemistry: The Kobayashi Advantage[5][6]

The generation of arynes (benzynes) requires the removal of two adjacent groups on an aromatic ring. For materials science, where substrates are often complex and expensive, the method of generation must be chemoselective.

The Mechanism

The Kobayashi method utilizes o-silylaryl triflates. The driving force is the formation of a strong Si–F bond (approx. 135 kcal/mol) and the expulsion of a good leaving group (triflate).

Key Advantage: The reaction is triggered by fluoride sources (CsF, TBAF) at neutral or slightly basic pH and ambient temperatures, avoiding the lithiating agents that would destroy electrophilic material backbones.

Visualization: Mechanism of Fluoride-Induced Aryne Generation[6]

Figure 1: Mechanistic pathway of aryne generation via fluoride triggering. The formation of the Si-F bond drives the concerted or stepwise elimination.

Synthetic Protocol: 4,5-Difluoro-2-(trimethylsilyl)phenyl triflate

Note on Causality: We utilize a route starting from 2-bromo-4,5-difluorophenol. Direct silylation of the phenol followed by retro-Brook rearrangement is possible but often yields regioisomeric mixtures in fluorinated systems. The bromine-lithium exchange method provides absolute regiocontrol.

Materials Required[2][7][8][9][10][11][12][13][14][15][16]

-

Starting Material: 2-Bromo-4,5-difluorophenol (Commercial or prepared via bromination of 3,4-difluorophenol).

-

Reagents: Hexamethyldisilazane (HMDS), n-Butyllithium (n-BuLi, 2.5M in hexanes), Chlorotrimethylsilane (TMSCl), Triflic anhydride (Tf

O), Pyridine. -

Solvents: Anhydrous THF, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Protection and Silyl Migration (The "One-Pot" Silylation)

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon.

-

Protection: Dissolve 2-bromo-4,5-difluorophenol (10 mmol) in HMDS (neat, 5 mL). Reflux at 120°C for 2 hours.

-

Why? HMDS protects the phenol as a silyl ether (-OTMS) more cleanly than TMSCl/Base, producing ammonia as the only byproduct.

-

-

Evaporation: Remove excess HMDS under high vacuum. The residue is the O-silylated intermediate.

-

Exchange: Redissolve the residue in anhydrous THF (50 mL) and cool to -78°C.

-

Lithiation: Add n-BuLi (11 mmol) dropwise over 20 mins. Stir for 30 mins at -78°C.

-

Trapping: Add TMSCl (12 mmol) dropwise. Allow to warm to room temperature (RT) over 4 hours.

-

Hydrolysis: Quench with dilute HCl (1M). This cleaves the O-TMS bond (phenolic oxygen) but leaves the C-TMS bond (aryl carbon) intact due to the higher stability of the C-Si bond.

-

Isolation: Extract with ether, dry over MgSO

, and concentrate. You now have 4,5-difluoro-2-(trimethylsilyl)phenol .

Step 2: Triflation (The Activation)

-

Setup: Dissolve the phenol from Step 1 in anhydrous DCM (40 mL) with Pyridine (15 mmol). Cool to 0°C.[7]

-

Addition: Add Triflic Anhydride (Tf

O, 11 mmol) dropwise.-

Critical Safety: Tf

O is corrosive and fumes aggressively. Use a pressure-equalizing dropping funnel.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Wash with cold water, then 1M HCl (to remove pyridine), then brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

-

Target:4,5-Difluoro-2-(trimethylsilyl)phenyl triflate .

-

Validation:

F NMR should show three signals (two aromatic F, one CF

-

Applications in Materials Science

A. Bottom-Up Synthesis of Nanographenes

Fluorinated arynes are used to synthesize "pinpoint-fluorinated" PAHs. By reacting the precursor with cyclopentadienone derivatives (via Diels-Alder cycloaddition) or initiating palladium-catalyzed annulations, researchers can extend the

Workflow:

-

Generation: Precursor + CsF in MeCN/Toluene.

-

Trapping: Reaction with a diene (e.g., tetraphenylcyclopentadienone).

-

Evolution: Loss of CO (carbon monoxide) to aromatize the ring.

B. Surface Functionalization

Arynes react with hydrogen-terminated silicon or diamond surfaces. Fluorinated arynes graft fluorinated aromatic rings onto these surfaces, drastically altering the contact angle and work function of the material, essential for adjusting energy barriers in electronic devices.

Visualization: Nanographene Synthesis Workflow

Figure 2: Synthetic workflow for creating Fluorinated PAHs via aryne cycloaddition and subsequent aromatization.[2][6][8]

Troubleshooting & Safety Protocols

Troubleshooting the Reaction

-

Low Yield: The most common culprit is moisture . The fluoride source (CsF or TBAF) is hygroscopic. If water is present, the generated aryne is instantly protonated to form a phenol derivative rather than reacting with the trap.

-

Solution: Flame-dry all glassware. Use spray-dried CsF. If using TBAF, use the solution in THF but add molecular sieves.

-

-

Regioselectivity Issues: In asymmetrical precursors (e.g., 3-fluoroaryne), nucleophilic attack can occur at two positions.

-

Insight: Nucleophiles generally attack meta to the electron-withdrawing fluorine atom (inductive effect).

-

Safety Matrix

| Hazard | Context | Mitigation |

| Aryne Reactivity | Highly energetic intermediates.[9] Can polymerize violently if not trapped. | Always ensure the "trap" (diene/nucleophile) is in excess (1.5 - 2.0 equiv) before initiating generation. |

| Triflic Anhydride | Used in synthesis.[4][7][8][10] Causes severe burns.[9] | Handle in a fume hood.[11][10] Keep Calcium Gluconate gel nearby (similar to HF protocols) as a precaution for fluorinated acid byproducts. |

| Fluoride Sources | TBAF/CsF. | Avoid contact with acids, which releases HF gas. |

References

-

Kobayashi, Y., et al. (1983).[5] "A mild method for the generation of benzyne."[12][13] Chemical and Pharmaceutical Bulletin.

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters.

-

Pérez, D., & Peña, D. (2015). "Arynes in the synthesis of polycyclic aromatic hydrocarbons." Chemical Communications.

-

Garg, N. K., et al. (2011). "Silyl triflates in the synthesis of heterocycles." Organic Letters.

-

Swager, T. M. (2008). "Triptycenes: Ensembles of Arynes." Accounts of Chemical Research.

Sources

- 1. courtemanche-assocs.com [courtemanche-assocs.com]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. Nature Chemistry highlights research on Nanographenes - INL [inl.int]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03943F [pubs.rsc.org]

- 6. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Mobile [my.chemius.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Comparative Reactivity of Benzyne and Tetrafluorobenzyne

This guide details the comparative reactivity of benzyne (

Executive Summary: The Fluorine Effect

Benzyne and tetrafluorobenzyne represent two extremes of the aryne reactivity spectrum. While both are highly reactive, transient electrophiles generated in situ, the introduction of four fluorine atoms induces a profound electronic perturbation.

-

Benzyne (

): An ambivalent electrophile/nucleophile (though predominantly electrophilic) with a significant HOMO-LUMO gap. It reacts rapidly but often requires elevated temperatures or specific trapping agents to suppress polymerization. -

Tetrafluorobenzyne (

): A super-electrophile . The strong inductive effect (-

Accelerated Kinetics: Reaction rates with dienes and nucleophiles are orders of magnitude higher than benzyne.

-

Enhanced Stability of Transition Metal Complexes: The lowered LUMO facilitates stronger

back-bonding, allowing for the isolation of stable metal-aryne complexes (e.g., with Ni(0) or Pt(0)) that are elusive for benzyne. -

Altered "Philicity": While benzyne can exhibit nucleophilic character in rare contexts,

is exclusively and aggressively electrophilic.

-

Electronic Structure & FMO Theory

The reactivity difference is best understood through Frontier Molecular Orbital (FMO) theory.[1]

Orbital Energy Distortion

The "triple bond" in arynes consists of a standard aromatic

-

Benzyne: The in-plane

-bond is relatively high in energy, and the LUMO is accessible but not exceptionally low. -

Tetrafluorobenzyne: The fluorine atoms withdraw electron density from the

-framework through the inductive effect. This stabilizes the occupied orbitals but, more critically, lowers the energy of the LUMO (and LUMO+1) significantly.

Quantitative Insight (Calculated Values):

| Property | Benzyne (

Visualization of Reactivity Pathways

Caption: Divergent reaction pathways for arynes. Tetrafluorobenzyne favors the Metal Coordination and Cycloaddition pathways more strongly due to electronic stabilization.

Detailed Reactivity Profiles

Diels-Alder Cycloaddition

This is the standard "trap" for arynes.

-

Benzyne: Reacts efficiently with furan and cyclopentadiene. Reaction with less reactive dienes (e.g., benzene, styrene) often requires harsh conditions or results in low yields due to competing polymerization.

-

Tetrafluorobenzyne: Reacts with explosive speed. It is capable of trapping even unreactive dienes like benzene (to form barrelene derivatives) in good yields.

-

Kinetic Note: In competitive trapping experiments with furan,

is consumed preferentially over -

Regiochemistry: Being symmetric,

does not exhibit regioselectivity in [4+2] additions, unlike 3-substituted benzynes.

-

Nucleophilic Addition

-

Benzyne: Adds nucleophiles (amines, alcohols, thiols). Regioselectivity is governed by the "aryne distortion model" if substituted.

-

Tetrafluorobenzyne:

-

"Super-Electrophilicity": Reacts with weak nucleophiles that benzyne might ignore.

-

Acidity: The precursor phenols are significantly more acidic (

of

-

Transition Metal Coordination

This is a critical differentiator for advanced catalysis.

-

Benzyne: Complexes (e.g., with Nickel or Zirconium) are transient and highly reactive, often undergoing immediate insertion or coupling.

-

Tetrafluorobenzyne: Forms isolable, stable complexes with metals like Ni(0), Pt(0), and Pd(0).

-

Mechanism: The low-lying LUMO of

accepts electron density from the metal's filled

-

Experimental Protocols

Precursor Synthesis (Kobayashi Route)

The most robust method for generating both species is via the fluoride-induced elimination of 2-(trimethylsilyl)aryl triflates .[2]

Target Molecule: 2-(trimethylsilyl)-3,4,5,6-tetrafluorophenyl triflate.

Synthesis Summary:

-

Starting Material: 2-Bromo-3,4,5,6-tetrafluorophenol or Chloropentafluorobenzene.

-

Silylation: Protection of the phenol with HMDS (or conversion of

to the silyl ether via lithiation). -

Triflation: Reaction with triflic anhydride (

).

Generation & Trapping Workflow

This protocol is self-validating: the disappearance of the precursor and appearance of the adduct can be monitored via

Materials:

-

Precursor: 2-(trimethylsilyl)-3,4,5,6-tetrafluorophenyl triflate (1.0 equiv).

-

Trapping Agent: Furan (5.0 equiv) or other diene.

-

Fluoride Source: CsF (2.0 equiv) or TBAF (mild conditions).

-

Solvent: Acetonitrile (MeCN) or THF (dry).

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve the Precursor (e.g., 1.0 mmol) and Trapping Agent (5.0 mmol) in anhydrous MeCN (10 mL).

-

Initiation: Add CsF (2.0 mmol) in one portion.

-

Note: For

, the reaction is often exothermic. Start at

-

-

Monitoring: Monitor via TLC or

NMR.-

Validation: Precursor signal (approx -120 to -160 ppm range) will disappear. Product signals will appear (distinct pattern for the bridgehead fluorines in the furan adduct).

-

-

Workup: Dilute with diethyl ether, wash with water/brine to remove silicon salts. Dry over

, concentrate, and purify via silica gel chromatography.

Table 1: Comparative Reaction Conditions

| Parameter | Benzyne ( | Tetrafluorobenzyne ( |

| Precursor | 2-(TMS)phenyl triflate | 2-(TMS)-tetrafluorophenyl triflate |

| Temp | RT to | |

| Time | 2 - 12 Hours | 10 min - 2 Hours |

| Trapping Efficiency | Moderate (Oligomers possible) | High (Fast capture suppresses oligomerization) |

Experimental Workflow Diagram

Caption: Standard Kobayashi aryne generation workflow. 19F NMR is the preferred monitoring method for tetrafluorobenzyne.

References

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211-1214.

-

Wenk, H. H., & Sander, W. (2002). The reactivity of tetrafluorobenzyne. Angewandte Chemie International Edition, 41(15), 2742-2744.

-

Hoyt, J. M., et al. (2015). Synthesis and isolation of a stable nickel(0)–benzyne complex. Journal of the American Chemical Society, 137(31), 9775-9778.

-

Yoshida, H., et al. (2010). Aryne insertion into the

-bond. Chemical Reviews, 110(7), 4145-4175. -

Bronner, S. M., & Garg, N. K. (2012). Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursors for benzyne generation.[2][3] The Journal of Organic Chemistry, 77(5), 2539-2544.

Sources

Technical Guide: Electron-Deficient Aryne Intermediates in Fluorine Chemistry

Executive Summary

The transition of aryne chemistry from a high-energy curiosity to a precision tool in drug discovery has been driven largely by the development of mild generation methods and a rigorous understanding of regioselectivity. In fluorine chemistry, electron-deficient arynes (fluoroarynes) represent a privileged scaffold. They allow for the rapid construction of fluorinated heterocycles—motifs ubiquitous in FDA-approved therapeutics due to their metabolic stability and lipophilicity.

This guide provides a technical deep-dive into the behavior of fluorinated arynes. Unlike non-substituted benzynes, fluoroarynes exhibit potent inductive effects that distort the aryne triple bond, dictating predictable regiochemical outcomes. Mastering these intermediates allows for the "fluorine scan" of lead compounds with unprecedented speed and precision.

Part 1: Mechanistic Fundamentals – The Distortion/Interaction Model

To utilize fluoroarynes effectively, one must move beyond steric arguments and understand the Distortion/Interaction Model pioneered by Houk and Garg.

The Fluorine Effect on Aryne Geometry

Classically, regioselectivity in nucleophilic addition to arynes was rationalized using inductive stabilization of the negative charge in the transition state. However, computational and experimental evidence confirms that ground-state distortion is the primary driver.

-

3-Fluoroarynes (Proximal Substitution): The strong electronegativity of fluorine (

effect) causes significant distortion of the aryne triple bond. To maximize orbital overlap and minimize repulsion, the internal bond angle at C2 (proximal to F) widens, while the angle at C1 (distal) becomes more acute (linear). -

The Rule: Nucleophiles attack the more linear carbon (C1) to minimize the distortion energy required to reach the transition state.[1]

-

Outcome: 3-Fluoroarynes yield meta-substituted products with high fidelity.

4-Fluoroarynes (Distal Substitution)

The inductive effect of fluorine at the 4-position is weaker due to distance. Consequently, 4-fluoroarynes exhibit less ground-state distortion. Regioselectivity here is often lower and can be influenced by the steric bulk of the incoming nucleophile or specific secondary interactions.

Visualization of the Distortion Model

Figure 1: The Distortion/Interaction model dictating regioselective nucleophilic attack on 3-fluoroaryne.

Part 2: Generation Strategies

The utility of fluoroarynes relies on the Kobayashi Precursor (o-silylaryl triflates). This method avoids the harsh lithiation conditions of the past (e.g., fluorobenzene +

Comparative Generation Methods

| Method | Reagents | Activation | Temp | Tolerance | Suitability |

| Kobayashi (Silyl Triflate) | CsF or TBAF | Fluoride desilylation | 25°C | High (Esters, Nitriles, Ketones) | Gold Standard |

| Magnesiation | Metal-Halogen Exchange | -78°C | Moderate | Scale-up (Cost) | |

| Hexadehydro-Diels-Alder | Thermal | Cycloaddition | >100°C | Low | Specialized |

The Fluoride Trigger

The driving force is the formation of the strong Si–F bond (approx. 135 kcal/mol).

-

Cesium Fluoride (CsF): Used in acetonitrile (MeCN). Mild, heterogeneous. Ideal for slow release of the aryne to prevent polymerization.

-

Tetrabutylammonium Fluoride (TBAF): Used in THF.[2] Homogeneous, rapid generation. Can lead to side reactions if the aryne is not trapped immediately.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2-(trimethylsilyl)phenyl Triflate

A self-validating protocol adapted from Bronner & Garg (JOC 2009).

Objective: Synthesize the stable precursor for 3-fluorobenzyne from 3-fluorophenol.

Reagents:

-

3-Fluorophenol (1.0 equiv)

-

Hexamethyldisilazane (HMDS) (0.6 equiv)

-

-Butyllithium (

-

Chlorotrimethylsilane (TMSCl) (1.1 equiv)

-

Triflic anhydride (

) (1.2 equiv) -

THF (anhydrous)

Step-by-Step Workflow:

-

Silylation (Protection):

-

Mix 3-fluorophenol and HMDS (neat) with a catalytic amount of iodine. Heat to 80°C for 2 hours.

-

Validation: Monitor by TLC or GC-MS for disappearance of phenol.

-

Result: 3-fluorophenoxy(trimethyl)silane.

-

-

Retro-Brook Rearrangement (The Key Step):

-

Dissolve the silylated phenol in anhydrous THF under Argon. Cool to -78°C.

-

Add

-BuLi dropwise. The base deprotonates the ortho-position (facilitated by the directing ability of the oxygen). -

Allow to warm to 0°C. The silyl group migrates from Oxygen to Carbon (O

C migration). -

Critical Checkpoint: The solution typically turns yellow/orange, indicating the phenoxide anion formation.

-

-

Trapping:

-

Cool back to -78°C. Add

dropwise. -

Stir for 1 hour, warming to room temperature.

-

-

Workup:

-

Quench with saturated

. Extract with -

Purify via flash chromatography (Silica gel, Hexanes/EtOAc). Note: Precursors are stable but should be stored at 4°C.

-

Protocol B: Regioselective Trapping (Amination)

Objective: React 3-fluorobenzyne with benzylamine to demonstrate regiocontrol.

-

Setup: In a flame-dried vial, dissolve 3-fluoro-2-(trimethylsilyl)phenyl triflate (1.0 equiv) and benzylamine (1.5 equiv) in MeCN (0.1 M).

-

Activation: Add CsF (2.5 equiv). Seal the vial.

-

Reaction: Stir at 25°C for 12 hours.

-

Analysis:

-

Filter through Celite to remove Cs salts. Concentrate.

-

Validation: Run

NMR. -

Expected Result: Major product is N-benzyl-3-fluoroaniline (meta-substitution). The ortho isomer (2-fluoro) should be <5%.

-

Part 4: Pharmaceutical Applications & Logic Flow

Fluoroarynes are not just reagents; they are "diversity generators." By varying the trapping agent (amine, alcohol, thiol, diene), a single fluoroaryne precursor can generate a library of fluorinated bioisosteres.

Signaling Pathway of Synthesis

Figure 2: Diversity-oriented synthesis workflow using a single fluoroaryne precursor.

Case Study: Fluorinated Heterocycles

Many kinase inhibitors require a fused heterocyclic core. Using a 3-fluoroaryne in a [3+2] cycloaddition with diazo compounds yields fluorinated indazoles. The regioselectivity provided by the fluorine atom ensures that the resulting pharmaceutical ingredient is a single isomer, simplifying purification and regulatory characterization.

References

-

Mechanistic Foundation: Garg, N. K., et al. "Indolyne and Aryne Distortions and Nucleophilic Regioselectivities." Journal of the American Chemical Society, 2010.[1][3] Link

-

Precursor Synthesis: Bronner, S. M., & Garg, N. K. "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne." The Journal of Organic Chemistry, 2009.[4] Link

-

Review of Fluorine in Arynes: Rahman, M., et al. "Recent advances in the synthesis of fluorinated compounds via an aryne intermediate."[5][6] Organic & Biomolecular Chemistry, 2020.[5][6] Link

-

Distortion Model Review: Medina, J. M., et al.[7] "The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions." Journal of the American Chemical Society, 2014.[8] Link

Sources

- 1. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Recent advances in the synthesis of fluorinated compounds via an aryne intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Organosilicon Reagents for Introducing Tetrafluorophenyl Groups

This guide details the technical application of organosilicon reagents for introducing tetrafluorophenyl (TFP) moieties, specifically focusing on the 2,3,5,6-tetrafluorophenyl group. It addresses the synthesis, stability, and palladium-catalyzed cross-coupling (Hiyama) of these specialized fluorinated synthons.

Executive Summary

The introduction of polyfluorinated aromatic rings into drug candidates is a high-value strategy for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions (via quadrupole moments). While pentafluorophenyl (

Organosilicon reagents—specifically trimethyl(2,3,5,6-tetrafluorophenyl)silane and its analogs—provide a robust, non-toxic alternative to organoboron or organostannane reagents for introducing this moiety. This guide outlines the mechanistic basis, selection criteria, and experimental protocols for deploying these reagents in high-stakes discovery chemistry.

Reagent Landscape & Selection

The primary challenge in fluorinated cross-coupling is the "fluorine effect," where electron-withdrawing fluorine atoms significantly alter the Lewis acidity of the silicon center, affecting transmetallation rates.

Core Reagents

| Reagent Name | Structure | CAS No. | Primary Application |

| TMS-TFP (Trimethyl(2,3,5,6-tetrafluorophenyl)silane) | 20083-07-2 | Introduction of the terminal | |

| Bis-TMS-TFB (1,4-Bis(trimethylsilyl)tetrafluorobenzene) | 18077-31-1 | Bifunctional linker synthesis; polymerization monomers. | |

| TFP-Siloxanes (e.g., Trimethoxy(2,3,5,6-tetrafluorophenyl)silane) | N/A* | Fluoride-free coupling (base-activated); surface modification. |

*> Note: Alkoxy variants are often prepared in situ or custom-synthesized due to hydrolytic sensitivity.

Mechanistic Advantage

Unlike non-fluorinated arylsilanes, TFP-silanes possess a highly electron-deficient aromatic ring. This increases the Lewis acidity of the silicon atom, making it more susceptible to nucleophilic attack by activators (fluoride or hydroxide). Consequently, TFP-silanes transmetallate faster than their phenyl counterparts, often requiring milder activation conditions.

Synthesis of TFP-Silanes

Commercial availability can be sporadic. High-purity reagents are best synthesized in-house to avoid protodesilylation byproducts common in aged commercial stocks.

Protocol: Magnesium-Mediated Silylation

This protocol avoids the use of pyrophoric

Reagents:

-

1-Bromo-2,3,5,6-tetrafluorobenzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv, acid-washed)

-

Chlorotrimethylsilane (TMSCl) (1.5 equiv)

-

THF (anhydrous) / Et2O (1:1 mixture)

Step-by-Step:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 10% of the bromide solution. Heat gently until the iodine color fades (initiation).

-

Addition: Dropwise add the remaining bromide at a rate that maintains a gentle reflux. The electron-deficient nature of the ring stabilizes the Grignard, but formation can be sluggish compared to PhMgBr.

-

Quench: Cool to 0°C. Add TMSCl dropwise. The reaction is exothermic.

-

Workup: Stir at RT for 2h. Quench with sat.

. Extract with pentane (to facilitate removal of solvent later). -

Purification: Fractional distillation is critical. Boiling Point: ~188°C (760 mmHg).

Hiyama Coupling Methodologies

The introduction of the TFP group onto an aryl halide requires a palladium catalyst and a silicon activator.[1]

Mechanism & Activation Pathways

The reaction proceeds via a pentacoordinate silicon intermediate.[1][2] The electron-withdrawing fluorines stabilize this silicate species, facilitating the transfer of the TFP group to Palladium.

Figure 1: Catalytic cycle for the Hiyama coupling of TFP-silanes. Note the critical role of the pentacoordinate silicate intermediate.

Optimized Protocol: Fluoride Activation (TBAF)

This is the standard method for coupling TMS-TFP with aryl iodides or bromides.

-

Catalyst:

(2 mol%) + -

Solvent: THF or Dioxane (anhydrous)

-

Activator: TBAF (1.0 M in THF, 2.0 equiv)

-

Temperature: 60–80°C

Critical Note on Protodesilylation:

The TFP anion (

-

Solution: Use anhydrous TBAF (dried azeotropically) or switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) if protonation is observed.

Optimized Protocol: Fluoride-Free (Base Activation)

For substrates sensitive to silyl deprotection (e.g., containing TBDMS ethers), use a silanol-mimetic approach.

-

Reagent: Convert TMS-TFP to the silanol/siloxane in situ or use Trimethoxy(2,3,5,6-tetrafluorophenyl)silane.

-

Activator: Ag2O (1.0 equiv) or NaOH (powdered).

-

Mechanism: The base generates a silanolate which transmetallates via a cyclic transition state, often assisted by Silver(I).

Quantitative Data & Troubleshooting

Reactivity Comparison (Yields)

The following table summarizes typical yields for coupling TMS-TFP with various electrophiles under standard TBAF conditions.

| Electrophile (Ar-X) | Electronic Nature | Steric Hindrance | Typical Yield (%) | Notes |

| 4-Iodoanisole | Electron-Rich | Low | 85-92% | Excellent conversion. |

| 4-Bromobenzonitrile | Electron-Poor | Low | 78-85% | Fast reaction; watch for homocoupling. |

| 2-Bromotoluene | Neutral | High (Ortho) | 45-60% | Requires higher temp (100°C) or bulky ligands (e.g., XPhos). |

| 3-Chloropyridine | Heterocyclic | Moderate | 65-75% | Pyridine nitrogen can poison Pd; use Pd(OAc)2/SPhos. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Product is 1,2,4,5-tetrafluorobenzene | Protodesilylation | Water in solvent/TBAF. Dry reagents; add molecular sieves (4Å). |

| Low Conversion (<20%) | Poor Transmetallation | Switch activator to CsF/Ag2O. Ensure Si-C bond polarization. |

| Homocoupling of Ar-X | Oxidative Addition too slow | Change catalyst to Pd(P(t-Bu)3)2 or Pd-PEPPSI-IPr. |

| Si-C bond intact (No Reaction) | Steric bulk at Silicon | If using bulky silanes (e.g., TES/TIPS), switch back to TMS. |

Strategic Applications in Drug Discovery

The 2,3,5,6-tetrafluorophenyl group is not just a "fluorinated phenyl." It serves two distinct strategic purposes:

-

Pi-Stacking Modulation: The quadrupole moment of the TFP ring is inverted relative to benzene. This allows it to engage in face-to-face

-stacking with electron-rich aromatic residues (Phe, Tyr, Trp) in the binding pocket, potentially increasing potency by 10-100x. -

Late-Stage Functionalization: The proton at the 4-position (

~27) is significantly more acidic than a benzene proton (

Figure 2: Decision tree for selecting the appropriate organosilicon reagent and coupling conditions.

References

-

Hiyama Coupling Mechanism & Scope

- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research.

-

Synthesis of Fluorinated Silanes

-

Ponomarenko, V. A., et al. (2008).[3] Preparative method for obtaining of (polyfluoroaryl)trimethylsilanes. Fluorine Notes.

-

-

Fluorine in Medicinal Chemistry (Quadrupole Interactions)

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

-

Reactivity of Polyfluoroarylsilanes

-

Kikushima, K., et al. (2021).[4] Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.

-

-

General Hiyama Coupling Review

-

Organic Chemistry Portal.[5] Hiyama Coupling.

-

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Hiyama Coupling [organic-chemistry.org]

- 3. Meso-tetra(pentafluorophenyl)porphyrin is an Efficient Platform for Combinatorial Synthesis, and the Selection of New Photodynamic Therapeutics using a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Hiyama coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Generation of Tetrafluorobenzyne using Cesium Fluoride and Acetonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Utility of Tetrafluorobenzyne

Tetrafluorobenzyne is a highly reactive intermediate, or aryne, that has garnered significant interest in organic synthesis. Its electrophilic nature, a consequence of the four electron-withdrawing fluorine atoms, makes it a valuable synthon for the construction of complex, fluorine-containing aromatic compounds. The in-situ generation and subsequent trapping of tetrafluorobenzyne with a variety of nucleophiles and dienes provide a powerful and versatile method for accessing novel molecular scaffolds. These scaffolds are of particular interest in medicinal chemistry and materials science, where the unique properties of fluorine can be leveraged to modulate biological activity, metabolic stability, and material characteristics.

This application note provides a detailed protocol for the generation of tetrafluorobenzyne from a readily accessible precursor, 2-(trimethylsilyl)pentafluorophenyl triflate, using cesium fluoride (CsF) in acetonitrile (MeCN). We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical safety considerations.

Reaction Mechanism: A Fluoride-Induced Elimination

The generation of tetrafluorobenzyne via this method is a variation of the well-established Kobayashi aryne generation protocol.[1][2] The reaction proceeds through a fluoride-induced 1,2-elimination mechanism. The key steps are as follows:

-

Fluoride Attack: The fluoride ion from cesium fluoride attacks the silicon atom of the trimethylsilyl (TMS) group. Silicon's high affinity for fluorine drives this initial step.

-

Pentacoordinate Silicon Intermediate: This attack forms a transient pentacoordinate silicon ate complex.[3]

-

Elimination: The intermediate collapses, leading to the elimination of the trifluoromethanesulfonate (triflate, OTf) leaving group and the formation of the highly strained tetrafluorobenzyne triple bond.

Acetonitrile serves as a polar aprotic solvent, which is crucial for solubilizing the cesium fluoride and the organic precursor. Its high dielectric constant facilitates the dissociation of the ion pairs, enhancing the nucleophilicity of the fluoride ion.[1]

Caption: Mechanism of tetrafluorobenzyne generation and trapping.

Experimental Protocol

This protocol details the in-situ generation of tetrafluorobenzyne and its subsequent trapping with a diene, such as furan, in a Diels-Alder reaction.

Materials and Reagents

-

Precursor: 2-(trimethylsilyl)pentafluorophenyl triflate (synthesis from pentafluorophenol is analogous to the synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate[4][5][6])

-

Fluoride Source: Cesium Fluoride (CsF), anhydrous

-

Solvent: Acetonitrile (MeCN), anhydrous

-

Trapping Agent: Furan (or other suitable diene)

-

Reaction Vessel: Flame-dried round-bottom flask with a magnetic stir bar

-

Inert Atmosphere: Argon or Nitrogen gas line

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Step-by-Step Procedure

-

Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Ar or N₂), add 2-(trimethylsilyl)pentafluorophenyl triflate (1.0 eq).

-

Addition of Reagents: To the flask, add the trapping agent (e.g., furan, 3.0 eq) and anhydrous acetonitrile. Stir the mixture until all solids are dissolved.

-

Initiation: Add anhydrous cesium fluoride (1.5 eq) to the stirred solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data: Representative Trapping Reactions

The following table summarizes representative yields for the trapping of arynes generated from silylaryl triflates with various dienes. While specific data for tetrafluorobenzyne generated via the CsF/MeCN system is not extensively published, these examples with similar arynes provide an expected range of efficiency.[7]

| Aryne Precursor | Trapping Agent (Diene) | Product Type | Typical Yield (%) |

| 2-(trimethylsilyl)phenyl triflate | Furan | Diels-Alder Adduct | 70-85 |

| 2-(trimethylsilyl)phenyl triflate | Cyclopentadiene | Diels-Alder Adduct | 80-95 |

| 4,5-difluoro-2-(trimethylsilyl)phenyl triflate | Furan | Diels-Alder Adduct | 60-75 |

| 2-(trimethylsilyl)phenyl triflate | N-Methylpyrrole | [4+2] Cycloadduct | 55-70 |

Safety Precautions

Working with highly reactive intermediates and fluorinated compounds requires strict adherence to safety protocols.

-

Handling of Precursors: Pentafluorophenyl derivatives can be irritating to the skin, eyes, and respiratory tract.[8][9][10][11][12] Always handle these compounds in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

-

Cesium Fluoride: Anhydrous cesium fluoride is hygroscopic. Store it in a desiccator and handle it quickly to minimize exposure to air.

-

Tetrafluorobenzyne: As a highly reactive intermediate, tetrafluorobenzyne is not isolated. It is generated in-situ and consumed immediately by the trapping agent.

-

Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive CsF (absorbed moisture) | Use freshly opened, anhydrous CsF or dry it under vacuum at high temperature before use. |

| Wet solvent or glassware | Ensure all glassware is flame-dried and the acetonitrile is anhydrous. | |

| Precursor has degraded | Check the purity of the 2-(trimethylsilyl)pentafluorophenyl triflate. Store it under an inert atmosphere at low temperature. | |

| Multiple Byproducts | Competitive reaction with the solvent | Lower the reaction temperature. Ensure an adequate excess of the trapping agent is present. |

| Decomposition of the aryne | Ensure the trapping agent is present before the generation of the aryne. |

Conclusion

The generation of tetrafluorobenzyne using cesium fluoride and acetonitrile is a reliable and versatile method for the synthesis of complex fluoroaromatic compounds. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines, researchers can effectively utilize this powerful synthetic tool in their drug discovery and materials science endeavors.

References

- Apollo Scientific.

- Synquest Labs.

- Fisher Scientific. SAFETY DATA SHEET - Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)

- ECHEMI.

- ChemicalBook.

- Loh, T.-P., & Shen, Z. Recent advances in fluoride-free aryne generation from arene precursors. RSC Advances, 8(39), 21855-21867 (2018).

- D'Accriscio, F., et al. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors. ACS Omega, 5(4), 1845-1857 (2020).

- Li, Y., & Houk, K. N. Mechanistic Study of the Fluoride-Induced Activation of a Kobayashi Precursor: Pseudo-SN2 Pathway via a Pentacoordinated Silicon Ate Complex. The Journal of Organic Chemistry, 82(1), 353-359 (2017).

- Movassaghi, M., & Schmidt, M. A. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne. Organic letters, 8(7), 1451-1454 (2006).

Sources

- 1. scispace.com [scispace.com]

- 2. o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(TRIMETHYLSILYL)PHENYL TRIFLUOROMETHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 5. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 6. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chemicalbook.com [chemicalbook.com]

Application Note: Advanced Synthesis and Validation Protocols for Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs)

Executive Summary & Scientific Rationale

The strategic introduction of fluorine atoms into polycyclic aromatic hydrocarbon (PAH) architectures fundamentally alters their physicochemical and biological profiles. For materials scientists, pinpoint-fluorinated PAHs (F-PAHs) exhibit enhanced solubility in organic solvents (e.g., 6-fluoropicene achieves 5.3 wt% solubility in THF) without compromising the planarity of their π-conjugated systems, making them ideal p-type organic semiconductors[1]. In analytical chemistry, F-PAHs serve as superior internal standards for GC-MS over perdeuterated analogs, as multiple fluorinated isomers can be synthesized to prevent co-elution with sample components[2]. Furthermore, in drug development and toxicology, fluorine substitution can predictably modulate biological activity; for instance, 6-fluorobenzo[a]pyrene exhibits decreased tumorigenicity due to fluorine-induced conformational changes in its reactive diol epoxide metabolite[3].

Historically, traditional electrophilic fluorination or Halex methods have suffered from poor regioselectivity and harsh reaction conditions[4]. This application note outlines two modern, highly modular, and regiospecific synthetic pathways designed to overcome these limitations.

Mechanistic Pathways & Synthetic Strategy

As a Senior Application Scientist, selecting the correct synthetic route depends entirely on the desired substitution pattern and the electronic demands of the target scaffold.

-

Pathway A: Julia-Kocienski Olefination & Oxidative Photocyclization Mechanism & Causality: This modular approach is optimal for synthesizing regiospecifically fluorinated acenes and phenacenes (e.g., 5- and 6-fluorochrysene). By coupling fluorobenzyl heteroaryl sulfones with aromatic aldehydes via a Julia-Kocienski olefination, researchers can isolate 1,2-diarylfluoroalkenes in exceptional yields[3]. The subsequent oxidative photocyclization constructs the fused ring system. Critical Insight: Because the strongly electron-withdrawing fluorine atom decelerates the photocyclization rate, the reaction must be performed at high dilutions to suppress competitive intermolecular dimerization and drive the intramolecular ring closure[3].

-

Pathway B: Transition-Metal-Catalyzed Friedel-Crafts Cyclization Mechanism & Causality: For pinpoint difluorination, transition-metal catalysis (using Pd(II) or In(III)) is employed to activate fluoroalkenes (such as 1,1-difluoro-1-alkenes or 1,1-difluoroallenes)[1][5]. The reaction relies on the generation of an α-fluorine-stabilized carbocation intermediate. The domino ring closure proceeds efficiently because the low steric demand of the fluorine substituents allows the intermediate to maintain the necessary geometry for intramolecular electrophilic aromatic substitution[1].

Synthetic Workflows

Workflow comparing photocyclization and Friedel-Crafts routes for F-PAH synthesis.

Step-by-Step Experimental Protocols

Protocol A: Regiospecific Synthesis via Julia-Kocienski Olefination & Photocyclization

Objective: Synthesis of isomeric monofluorinated PAHs (e.g., 6-fluorochrysene)[3].

Self-Validating System: The E/Z ratio of the intermediate fluoroalkene must be verified via

-

Olefination Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the fluorobenzyl heteroaryl sulfone (1.0 equiv) and the corresponding aromatic aldehyde (1.1 equiv) in anhydrous THF.

-

Base Addition: Cool the reaction mixture to -78 °C. Dropwise add a strong base (e.g., KHMDS, 1.2 equiv). Causality: Maintaining -78 °C is critical to prevent the premature degradation of the metalated sulfone intermediate, ensuring high olefination yields (70–99%)[3].

-

Intermediate Isolation: Quench the reaction with saturated aqueous NH

Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the 1,2-diarylfluoroalkene. -

Photocyclization Setup: Dissolve the purified fluoroalkene in benzene or toluene at a strictly high dilution (

2 mM). Causality: High dilution is non-negotiable; it mathematically favors zero-order intramolecular cyclization over second-order intermolecular dimerization, compensating for the slow reaction rate induced by the fluorine atom[3]. -

Oxidation & Irradiation: Add iodine (I

, 1.5 equiv) as an oxidant and propylene oxide (excess) as an acid scavenger. Irradiate the solution using a 450 W medium-pressure Hg lamp through a quartz filter for 12–24 hours. -

Validation: Confirm the final F-PAH structure via

F NMR. Successful cyclization is indicated by characteristic downfield shifts (8–14 ppm) if the fluorine is located in the sterically hindered bay-region[5].

Protocol B: Palladium-Catalyzed Friedel-Crafts Cyclization for Pinpoint F-PAHs

Objective: Systematic synthesis of difluorinated PAHs (e.g., difluoropicene)[1][5].

Self-Validating System: The disappearance of terminal =CF

-

Precursor Preparation: Ensure the 1,1-difluoro-1-alkene precursor is rigorously dried. Causality: Trace moisture will irreversibly quench the highly reactive α-fluorine-stabilized carbocation, leading to protonated, non-cyclized byproducts[1].

-

Catalyst Activation: In a glovebox, charge a reaction vial with PdCl

(15 mol%) and AgNTf -

Cyclization: Add the fluoroalkene precursor (1.0 equiv) to the active catalyst suspension. Seal the vial and heat to 80–100 °C for 12–18 hours.

-

Workup: Filter the crude mixture through a short pad of Celite to remove palladium and silver residues. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the pinpoint-fluorinated PAH via preparative HPLC or recrystallization from THF/hexane mixtures.

Quantitative Data & Reaction Parameters

The following table summarizes the operational parameters and expected outcomes for the primary synthetic strategies utilized in F-PAH generation, allowing researchers to select the optimal method based on target requirements.

| Synthesis Method | Target F-PAH Class | Key Reagents / Catalysts | Typical Yields | Key Mechanistic Advantage |

| Julia-Kocienski + Photocyclization | Monofluorinated Acenes/Phenacenes (e.g., 5- or 6-fluorochrysene) | KHMDS, I | 66–83% (Cyclization step) | Absolute regiospecificity; modular assembly of building blocks[3]. |

| Pd(II)-Catalyzed Friedel-Crafts | Pinpoint Difluorinated PAHs (e.g., difluoropicene) | PdCl | 50–85% | Direct utilization of fluoroalkenes; preserves |

| Sonogashira Cross-Coupling | Fluorinated Alkynyl PAHs | Pentafluorophenylacetylene, Pd(PPh | 75–95% | Highly efficient direct integration of perfluorinated rings onto PAH cores[6]. |

References[1] Pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs) and their heteroaromatic analogs: syntheses, reactivities, and properties. Oxford Academic. View Source[3] Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia–Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape. The Journal of Organic Chemistry - ACS Publications. View Source[4] Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Aromatic Hydrocarbons (Hetero-PAHs); Synthesis and Utility. Ingenta Connect.View Source[2] Synthesis of Fluorinated Polycyclic Aromatic Hydrocarbons Through a Photochemical Cyclization. ResearchGate.View Source[5] Pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs): Syntheses of difluorinated subfamily and their properties. CORE. View Source[6] Pentafluorophenylacetylene | CAS 5122-07-6 | RUO. Benchchem. View Source

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyc...: Ingenta Connect [ingentaconnect.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Pentafluorophenylacetylene|CAS 5122-07-6|RUO [benchchem.com]

Application Notes & Protocols: A Guide to the Fluoride-Induced Elimination of Silyl Arenes

Abstract

The cleavage of the carbon-silicon (C–Si) bond in aryl silanes is a cornerstone transformation in modern organic synthesis, enabling the strategic installation and subsequent removal or conversion of silyl groups. Among the various methods developed for this purpose, fluoride-induced elimination stands out for its operational simplicity, high efficiency, and mild reaction conditions. This document provides an in-depth exploration of the underlying mechanism of this reaction, practical protocols for its implementation, and expert insights into the critical parameters that govern its outcome. We will delve into the formation of hypervalent silicon intermediates, the factors influencing the reaction pathway, and provide researchers with the knowledge to effectively utilize this powerful synthetic tool.

Scientific Background: The Silyl Group as a Versatile Synthetic Handle

Aryl silanes have emerged as exceptionally versatile intermediates in organic chemistry. The silyl group can function as a blocking group, a director for regioselective aromatic functionalization, or a precursor for various other functional groups.[1][2] The ability to selectively cleave the aryl C–Si bond is paramount to its utility. This cleavage, often termed desilylation, can be initiated by various reagents, but fluoride ions are particularly effective due to the exceptionally high affinity of fluorine for silicon, which results in the formation of a very strong Si-F bond.

The process is not merely a deprotection strategy; it is a gateway to diverse functionalizations. Depending on the reaction conditions and the presence of electrophiles, the cleavage of the C–Si bond can lead to:

-

Protodesilylation: Replacement of the silyl group with a hydrogen atom.[3]

-

Halodesilylation: Replacement with a halogen.

-

Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds by trapping the transient aryl anion or through transition-metal-catalyzed processes.[4][5]

Understanding the mechanism of the initial fluoride-induced C–Si bond cleavage is therefore critical for controlling the reaction's outcome and expanding its synthetic applications.

Mechanistic Deep Dive: The Role of Hypervalent Silicon

The fluoride-induced elimination of silyl arenes is not a simple displacement. The reaction is fundamentally driven by the ability of silicon to expand its coordination sphere beyond the typical four bonds, forming a hypervalent intermediate.[6][7][8]

The currently accepted mechanism involves two principal steps:

-

Nucleophilic Attack and Formation of a Pentacoordinate Silicate: A fluoride ion, typically from a source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), acts as a potent nucleophile that attacks the electrophilic silicon center of the aryl silane.[9][10] This attack results in the formation of a highly reactive, pentacoordinate trisubstituted-aryl(fluoro)silicate intermediate. This species adopts a trigonal bipyramidal geometry.[7][8]

-

Cleavage of the Aryl-Silicon Bond: The formation of this hypervalent 'ate' complex is the key activating step. The increased electron density on the silicon atom significantly weakens the adjacent C(aryl)-Si bond. This weakened bond then cleaves, leading to the elimination of a stable fluorosilane (e.g., R₃SiF) and the generation of an aryl anion. The fate of this aryl anion is then determined by the composition of the reaction medium. In the presence of a proton source (which can be the solvent, such as methanol, or trace water in the fluoride source), the anion is rapidly quenched to yield the protodesilylated arene.[3][9]

Caption: Mechanism of Fluoride-Induced Protodesilylation.

Key Experimental Parameters and Considerations

The success and selectivity of the fluoride-induced elimination hinge on several critical factors. Careful consideration of these parameters is essential for protocol development and optimization.

| Parameter | Common Choices & Considerations | Rationale & Expert Insights |

| Fluoride Source | TBAF (Tetrabutylammonium fluoride): Most common due to high solubility in organic solvents (THF, DMF). Typically used as a 1M solution in THF.[11][12] CsF (Cesium fluoride): Often used in more sensitive applications or when a less basic fluoride source is desired. Requires a polar aprotic solvent like DMF or DMSO.[3] KHF₂ (Potassium bifluoride): A mild, less hygroscopic source, often used in copper-mediated fluorination reactions.[13] | TBAF is highly effective but also basic and hygroscopic; the presence of water can facilitate protodesilylation. Anhydrous TBAF preparations exist but are less common.[9] CsF is less basic and can sometimes offer better selectivity, preventing side reactions with base-sensitive functional groups. |

| Solvent | THF (Tetrahydrofuran): The most common solvent, especially for TBAF-mediated reactions. DMF, DMSO: Used for less soluble fluoride salts like CsF. Their polar aprotic nature enhances the nucleophilicity of the fluoride anion. | The choice of solvent is primarily dictated by the solubility of the chosen fluoride source. For sensitive substrates, the protic nature of any co-solvents (e.g., methanol) or impurities (water) must be carefully controlled, as they will serve as the proton source for quenching the aryl anion.[3] |

| Temperature | Room temperature (20-25 °C) is sufficient for most activated or standard aryl silanes. Less reactive substrates may require gentle heating (40-65 °C). | The reaction is typically fast at room temperature. Monitoring by TLC is crucial to avoid prolonged reaction times that could lead to side reactions. Lower temperatures can be used to increase selectivity in complex molecules. |

| Substrate | Electron-withdrawing groups on the arene can accelerate the reaction by stabilizing the transient aryl anion intermediate. Steric hindrance around the silicon atom can slow the initial nucleophilic attack by fluoride. | While the reaction has a broad substrate scope, extremely electron-rich arenes may react more slowly. The nature of the substituents on the silicon atom (e.g., Me vs. iPr) also impacts the rate of attack. |

Application Protocol: Standard Protodesilylation of an Aryl Trimethylsilane

This protocol provides a general method for the TBAF-mediated protodesilylation of a representative aryl trimethylsilane.

Materials and Reagents

-

Aryl trimethylsilane (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl trimethylsilane (e.g., 1.0 mmol).

-

Dissolution: Dissolve the substrate in anhydrous THF (e.g., 5-10 mL).

-

Reagent Addition: While stirring at room temperature, add the TBAF solution (1.0 M in THF, 1.2 mmol, 1.2 eq) dropwise over 1-2 minutes.

-

Causality Insight: Dropwise addition helps to control any potential exotherm, although the reaction is typically not highly exothermic. Using a slight excess of TBAF ensures complete consumption of the starting material.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product spot should be more polar than the starting silyl arene. The reaction is often complete within 30 minutes to 2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Self-Validation Check: The quench neutralizes the basicity of the reaction mixture and hydrolyzes any remaining TBAF.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure desilylated arene.

Visualization of the Experimental Workflow

Caption: Standard workflow for protodesilylation.

Troubleshooting and Advanced Considerations

-

Incomplete Reaction: If the reaction stalls, a slight excess of TBAF can be added. Gentle heating (e.g., to 40 °C) can also be employed, but monitor carefully for potential side reactions. Ensure the TBAF reagent has not degraded; its effectiveness can diminish with improper storage.

-

Low Yields with Polar Products: Highly polar products can be lost during the aqueous workup.[12] In such cases, minimizing the volume of the aqueous washes is crucial. Alternative workup procedures, such as passing the crude reaction mixture through a plug of silica gel or using specialized resins to capture tetrabutylammonium salts, can be highly effective.[11][12][14]

-

Fluoride-Sensitive Groups: If the substrate contains functional groups sensitive to fluoride (e.g., other silyl ethers), using a milder fluoride source like CsF or carefully controlling the stoichiometry of TBAF is recommended.[15]

Conclusion

The fluoride-induced elimination of silyl arenes is a robust and highly reliable transformation that leverages the unique chemical properties of silicon. By understanding the central role of the pentacoordinate silicate intermediate and carefully controlling key experimental parameters like the fluoride source and solvent, researchers can effectively deprotect, functionalize, and manipulate silyl arenes with high precision. The protocols and insights provided herein serve as a comprehensive guide for both novice and experienced scientists in the fields of organic synthesis and drug development.

References

- Copper-mediated Fluorination of Aryl Trisiloxanes with Nucleophilic Fluoride - PMC - NIH. (n.d.).